17-Hydroxypregnenedione

描述

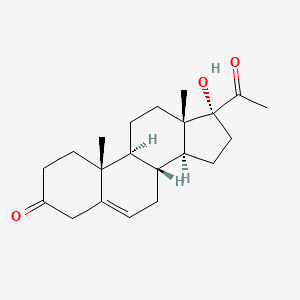

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFJDVCRANOZEL-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982612 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-80-5 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione-17-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Precursor Roles of 17 Hydroxypregnenedione

Primary Biosynthetic Pathways of 17-Hydroxypregnenedione

This compound is a key intermediate in the complex cascade of steroid hormone production, known as steroidogenesis. ontosight.ai Its formation is a critical juncture, directing the pathway towards the synthesis of various essential steroids.

All steroid hormones in the human body are derived from cholesterol, a 27-carbon molecule. nih.govmedicalnewstoday.comwikipedia.org The journey from cholesterol to this compound begins with the conversion of cholesterol to pregnenolone (B344588). This initial and rate-limiting step in steroidogenesis occurs within the mitochondria of steroidogenic cells and is catalyzed by the enzyme CYP11A1, also known as P450scc (side-chain cleavage enzyme). nih.govoup.com Most of the cholesterol utilized for steroid synthesis is sourced from circulating lipoproteins, although it can also be synthesized de novo within the cell. oup.com

The conversion of pregnenolone to this compound is a multi-step process. First, pregnenolone is hydroxylated at the 17-alpha position to form 17α-hydroxypregnenolone. bionity.comwikipedia.org This reaction is catalyzed by the enzyme CYP17A1. Subsequently, 17α-hydroxypregnenolone is converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). bionity.comnih.gov

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgcancerindex.orgnih.gov The 17α-hydroxylase activity is responsible for the conversion of pregnenolone to 17α-hydroxypregnenolone. wikipedia.orgscispace.commedlineplus.gov As a member of the cytochrome P450 superfamily, CYP17A1 is a monooxygenase that utilizes a heme-iron center to activate molecular oxygen. uniprot.orggenecards.org The reaction involves the insertion of one oxygen atom into the C17 position of the steroid substrate, while the other oxygen atom is reduced to water. uniprot.orguniprot.org

The catalytic activity of CYP17A1 is dependent on several cofactors. It requires a continuous supply of electrons, which are transferred from NADPH via the flavoprotein NADPH-cytochrome P450 reductase (POR). uniprot.orgresearchgate.net The efficiency of the subsequent 17,20-lyase reaction, which converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), is significantly enhanced by the presence of cytochrome b5, which can act as an allosteric effector and an alternative electron donor. wikipedia.orgnih.govscispace.comnih.gov While specific kinetic values can vary, studies have shown that the affinity of human CYP17A1 is generally higher for its 17α-hydroxylase substrates (pregnenolone and progesterone) compared to its 17,20-lyase substrates. researchgate.net

Enzymatic Conversion of Pregnenolone to this compound

Tissue-Specific Production and Localization

The synthesis of this compound is confined to specific tissues that express the necessary steroidogenic enzymes.

The adrenal glands, situated atop the kidneys, are the principal sites of this compound production. ontosight.aiontosight.ai Specifically, the synthesis occurs in the zona fasciculata and zona reticularis of the adrenal cortex, where CYP17A1 is abundantly expressed. wikipedia.orgnih.gov This localization is crucial as this compound and its precursor, 17α-hydroxypregnenolone, are essential intermediates in the adrenal synthesis of glucocorticoids, such as cortisol, and androgens. ontosight.aiadrenal.com Evidence from as early as 1965 pointed towards the presence of enzymes in the beef adrenal cortex capable of acting on 17-hydroxypregnenolone precursors. nih.govresearchgate.net In certain pathological conditions, such as some adrenal tumors, the production of 17-hydroxyprogesterone, a related steroid, can be significantly increased. nih.gov

Contributions from Other Steroidogenic Tissues (e.g., Liver, Brain)

While the adrenal glands are the principal sites of this compound production, other tissues contribute to its biosynthesis, highlighting the widespread nature of steroidogenesis. ontosight.ai Research has identified the liver and the brain as organs that can produce steroid hormones, including this compound, often through alternative pathways. ontosight.ai

The liver's role in steroid metabolism is well-established, and studies have indicated its involvement in the production of this compound, with particular significance during pregnancy. ontosight.ai Furthermore, the liver, along with the placenta and adrenal glands, is a primary site for the activity of the "backdoor" androgen synthesis pathway, which utilizes 17α-hydroxyprogesterone, a closely related metabolite. semanticscholar.org In certain metabolic states, such as obesity-induced diabetes, the liver can exhibit increased expression of CYP17A1, the enzyme responsible for producing 17-hydroxyprogesterone, indicating a capacity for hepatic steroid synthesis that includes precursors like this compound. nih.gov

The brain is also recognized as a steroidogenic tissue, capable of synthesizing neurosteroids that modulate neural function. ontosight.ai Evidence points to the brain's ability to produce various steroid hormones, including this compound, through its own distinct pathways. ontosight.ai Dehydroepiandrosterone (DHEA), a direct product of this compound, and its sulfate (B86663) (DHEAS) are known to be synthesized in the brain, which underscores the presence of the necessary precursor, this compound. researchgate.net

Cellular and Subcellular Localization of Biosynthetic Enzymes

The synthesis of this compound from pregnenolone is a multi-step process involving specific enzymes located in distinct subcellular compartments, necessitating the movement of steroid intermediates between organelles. The key enzymes in this part of the steroidogenic pathway are Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).

Cytochrome P450 c17 (CYP17A1): This enzyme exhibits dual activity, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. It is located in the endoplasmic reticulum. nih.gov Its 17α-hydroxylase function is responsible for converting pregnenolone into 17-hydroxypregnenolone.

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD): This enzyme is crucial for the conversion of Δ5 steroids (like 17-hydroxypregnenolone) to Δ4 steroids. Studies have shown that 3β-HSD has a dual localization, being found in both the mitochondria and the microsomes (fragments of the endoplasmic reticulum). nih.gov This distribution facilitates the flow of intermediates between these two key steroidogenic organelles. nih.gov

The intricate process involves the initial conversion of cholesterol to pregnenolone within the mitochondria. nih.gov Pregnenolone then moves to the endoplasmic reticulum, where CYP17A1 hydroxylates it to form this compound. This intermediate can then be acted upon by other enzymes in either the endoplasmic reticulum or mitochondria. This trafficking of steroid intermediates between the mitochondria and the smooth endoplasmic reticulum is a fundamental aspect of steroid hormone synthesis. nih.gov

| Enzyme | Subcellular Location | Function Relevant to this compound |

| CYP17A1 (17α-hydroxylase) | Endoplasmic Reticulum | Converts pregnenolone to 17-hydroxypregnenolone. nih.gov |

| 3β-HSD | Mitochondria & Microsomes | Converts 17-hydroxypregnenolone to 17α-hydroxyprogesterone. nih.govnih.gov |

This compound as a Central Intermediate in Steroidogenesis Pathways

This compound holds a pivotal position in steroid biosynthesis, serving as a critical branch point from which the pathways toward glucocorticoids and androgens diverge. It is formed from pregnenolone through the action of CYP17A1 (17α-hydroxylase activity) and stands at the crossroads of the Δ5 and Δ4 pathways. nih.govmdpi.com

Progression to Glucocorticoids (e.g., Cortisol Pathway)

The synthesis of glucocorticoids, such as cortisol, proceeds through the conversion of this compound. In the adrenal zona fasciculata, 17-hydroxypregnenolone is converted into 17α-hydroxyprogesterone (17OHP) by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2). nih.govreactome.org 17OHP is a key intermediate in the glucocorticoid pathway. From here, it is further metabolized by CYP21A2 (21-hydroxylase) to form 11-deoxycortisol, which is then converted to the final active glucocorticoid, cortisol, by CYP11B1 (11β-hydroxylase) in the mitochondria. nih.govreactome.org

Progression to Androgens (Δ5 Pathway)

This compound is the central precursor in the Δ5 pathway of androgen synthesis, which is the predominant route in humans. mdpi.com In this pathway, the 17,20-lyase function of the same enzyme that formed it, CYP17A1, cleaves the side chain of this compound. mdpi.com This reaction, which is enhanced by the presence of the cofactor cytochrome b5, results in the formation of dehydroepiandrosterone (DHEA). nih.gov DHEA is the primary precursor for the synthesis of more potent androgens like androstenedione (B190577) and testosterone (B1683101). semanticscholar.orgmdpi.com

| Pathway | Key Enzyme | Product from this compound | Subsequent Hormone Class |

| Glucocorticoid | 3β-HSD (HSD3B2) | 17α-Hydroxyprogesterone | Glucocorticoids (e.g., Cortisol) nih.gov |

| Androgen (Δ5) | CYP17A1 (17,20-lyase) | Dehydroepiandrosterone (DHEA) | Androgens (e.g., Testosterone) nih.govmdpi.com |

Interplay with the Δ4 Pathway via Isomerization

The Δ5 and Δ4 pathways are interconnected, with this compound playing a key role in this interplay. The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) acts as a bridge between the two pathways. researchgate.net It converts Δ5-hydroxysteroids into their Δ4-keto counterparts. semanticscholar.org Specifically, 3β-HSD catalyzes the isomerization of 17-hydroxypregnenolone (a Δ5 steroid) into 17α-hydroxyprogesterone (a Δ4 steroid). nih.govmdpi.com

This conversion channels the metabolic flow from the Δ5 pathway, which is dominant for DHEA production in humans, towards the Δ4 pathway, which is essential for cortisol production. nih.govmdpi.com While the conversion of 17α-hydroxyprogesterone to androstenedione by the 17,20-lyase activity of CYP17A1 is less efficient in humans compared to the conversion of this compound to DHEA, this step is crucial and represents the rate-limiting step in the Δ4 androgen pathway. semanticscholar.org The regulation of 3β-HSD activity is therefore critical in determining the balance between glucocorticoid and androgen production.

Iii. Metabolic Fates and Enzymatic Transformations of 17 Hydroxypregnenedione

Conversion to 17-Hydroxyprogesterone (17-OHP)

A primary metabolic route for 17-hydroxypregnenolone is its conversion to 17α-hydroxyprogesterone (17-OHP), a direct precursor to cortisol. testcatalog.org This transformation is a critical step in the "classical" or "Δ⁴ pathway" of steroidogenesis.

The conversion of 17-hydroxypregnenolone to 17-OHP is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase type 2 (HSD3B2). wikipedia.orgmedscape.com This enzyme is not a member of the cytochrome P450 family but is essential for the biosynthesis of all classes of steroid hormones. wikipedia.org The HSD3B2 isoform is predominantly expressed in the adrenal glands and the gonads (testes and ovaries). wikipedia.orgclinical-laboratory-diagnostics.comfrontiersin.org The reaction involves a dehydrogenation at the 3β-hydroxyl group and a simultaneous isomerization of the double bond from the Δ⁵ position (in the B ring) to the Δ⁴ position (in the A ring) of the steroid nucleus. wikipedia.orgmedscape.comnih.gov A deficiency in HSD3B2 activity, a rare form of congenital adrenal hyperplasia (CAH), impairs the synthesis of progesterone (B1679170), 17-OHP, and androstenedione (B190577), leading to an accumulation of their Δ⁵ precursors: pregnenolone (B344588), 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA). testcatalog.orgnih.govdroracle.ai

Table 1: Enzymatic Conversion of 17-Hydroxypregnenolone to 17-Hydroxyprogesterone

| Feature | Description |

| Substrate | 17-Hydroxypregnenolone (a Δ⁵-3β-hydroxysteroid) |

| Enzyme | 3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2) |

| Product | 17-Hydroxyprogesterone (17-OHP) (a Δ⁴-3-ketosteroid) |

| Reaction Type | Oxidation (Dehydrogenation) and Isomerization |

| Cofactor | NAD⁺ uniprot.org |

| Significance | A crucial step in the classical pathway for cortisol and androgen biosynthesis. testcatalog.orgmedscape.com |

The HSD3B2-mediated conversion is a bifunctional enzymatic process. It first catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ⁵ double bond to the more stable conjugated Δ⁴ position. wikipedia.orgnih.gov The isomerization component of this reaction is mechanistically similar to that performed by ketosteroid isomerase (KSI), one of the most proficient enzymes known. wikipedia.org

Further Downstream Metabolism to Other Steroid Hormones

Beyond its conversion to 17-OHP, 17-hydroxypregnenolone can be directed toward the synthesis of androgens, which are the C19 steroids responsible for the development of male characteristics.

17-Hydroxypregnenolone is the preferred substrate for the 17,20-lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1). medlineplus.govmedlineplus.govnih.gov CYP17A1 is a single, bifunctional enzyme located in the endoplasmic reticulum that first hydroxylates pregnenolone to 17-hydroxypregnenolone (17α-hydroxylase activity) and then cleaves the C17-C20 carbon bond of the product to yield DHEA (17,20-lyase activity). medlineplus.govnih.govuniprot.org

This lyase reaction is a critical step in the classical pathway of androgen biosynthesis, as DHEA is the primary precursor for androstenedione and testosterone (B1683101). nih.gove-apem.org In humans, the 17,20-lyase activity of CYP17A1 is much more efficient with 17-hydroxypregnenolone as the substrate compared to 17-OHP. nih.gov Consequently, the primary route to DHEA and subsequent sex steroids is via the Δ⁵ pathway, starting from 17-hydroxypregnenolone. nih.gove-apem.org

Table 2: Enzymatic Conversion of 17-Hydroxypregnenolone to Dehydroepiandrosterone

| Feature | Description |

| Substrate | 17-Hydroxypregnenolone |

| Enzyme | Cytochrome P450 17A1 (CYP17A1) |

| Product | Dehydroepiandrosterone (DHEA) |

| Reaction Type | 17,20-Lyase (Acyl-carbon cleavage) |

| Significance | Key step in the classical androgen synthesis pathway, producing the main precursor for sex steroids. medlineplus.govmedlineplus.gov |

Recent research has highlighted the importance of an alternative "backdoor pathway" for the synthesis of potent androgens, which notably bypasses testosterone as an intermediate. e-apem.orgwikipedia.org 17-Hydroxypregnenolone and its immediate metabolite, 17-OHP, are key initiators of this pathway. nih.govresearchgate.net

In the backdoor pathway, 17-OHP (formed from 17-hydroxypregnenolone) is not converted to androstenedione. Instead, it undergoes a series of reductive steps, initiated by the enzyme 5α-reductase, to form 5α-pregnan-17α-ol-3,20-dione. nih.govsemanticscholar.org This is further reduced to yield 17α-hydroxyallopregnanolone. nih.govresearchgate.net This metabolite is a very efficient substrate for the 17,20-lyase activity of CYP17A1, which cleaves it to form androsterone. nih.govresearchgate.netsemanticscholar.org Androsterone is then converted through subsequent steps to 5α-dihydrotestosterone (DHT), the most potent androgen. researchgate.netsemanticscholar.org This pathway is particularly crucial for male sexual differentiation during fetal development. nih.gove-apem.orgwikipedia.org

Enzyme Systems Involved in 17-Hydroxypregnenedione Metabolism

The biotransformation of this compound is primarily carried out by two major classes of enzymes. These enzymes exhibit specificity in their catalytic actions, tissue distribution, and regulatory mechanisms, ensuring precise control over the steroidogenic pathways.

Cytochrome P450 Enzymes (e.g., CYP3A)

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. wikipedia.org

A key enzyme in this context is Cytochrome P450 17A1 (CYP17A1) , which is a critical regulator in the production of androgens and glucocorticoids. mdpi.com This single enzyme possesses dual catalytic functions: 17α-hydroxylase and 17,20-lyase activities. wikipedia.org It acts on pregnenolone and progesterone to introduce a hydroxyl group at the C17 position, a reaction that can lead to the formation of 17-hydroxypregnenolone. wikipedia.orguniprot.orguniprot.org Subsequently, its 17,20-lyase activity cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. wikipedia.org This lyase reaction is a committed step in the biosynthesis of androgens, yielding dehydroepiandrosterone (DHEA) and androstenedione, respectively. uniprot.org The 17,20-lyase activity of human CYP17A1 is notably more efficient for 17α-hydroxypregnenolone than for 17α-hydroxyprogesterone. nih.gov

The CYP3A subfamily, particularly CYP3A4 , is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of approximately 50% of clinically used drugs, as well as numerous endogenous steroids. wikipedia.orgnih.govudem.edu.mx While direct metabolism of this compound by CYP3A4 is not as extensively characterized as the reactions catalyzed by CYP17A1, CYP3A4 is known to metabolize a wide range of pregnane-based steroids. nih.govudem.edu.mx Its expression is regulated by the pregnane (B1235032) X receptor (PXR), which is activated by various steroids. nih.govoup.com This indicates a potential role for CYP3A4 in the clearance and further transformation of this compound and its downstream metabolites.

| Enzyme | Catalytic Activity | Substrate(s) | Product(s) | Primary Location |

|---|---|---|---|---|

| CYP17A1 | 17α-hydroxylase / 17,20-lyase | Pregnenolone, Progesterone, 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone, DHEA, Androstenedione | Adrenal Glands, Gonads wikipedia.org |

| CYP3A4 | Oxidation (e.g., 6β-hydroxylation) | Various steroids, drugs, and xenobiotics | Hydroxylated metabolites | Liver, Intestine wikipedia.org |

Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the reversible conversion between keto- and hydroxysteroids. The 17β-hydroxysteroid dehydrogenase (17β-HSD) family is particularly important as it regulates the biological activity of sex hormones at the pre-receptor level by modifying the C17 position. wikipedia.orgoncotarget.com These enzymes are crucial for the final steps in the synthesis of all androgens and estrogens. wikipedia.org There are at least 14 known mammalian isoforms of 17β-HSD, many of which exhibit distinct tissue distributions and substrate specificities. origene.com

While this compound itself is a 17α-hydroxysteroid, the 17β-HSDs act on its downstream metabolites, such as androstenedione and estrone (B1671321), to convert them into their more potent 17β-hydroxy forms, testosterone and estradiol (B170435), respectively. wikipedia.org Conversely, they can also catalyze the reverse oxidative reaction, inactivating potent hormones. wikipedia.org For example, HSD17B1 primarily catalyzes the reduction of estrone to estradiol, whereas HSD17B2 is mainly oxidative, converting testosterone to androstenedione and estradiol to estrone. wikipedia.orgwikipedia.orguniprot.org HSD17B3 is considered a key enzyme in testosterone formation from androstenedione in the testes. nih.govuniprot.org Therefore, the HSD family plays a critical role in modulating the androgenic and estrogenic effects derived from the metabolic pathway of this compound.

| Enzyme Isoform | Primary Catalytic Direction | Key Substrate(s) ↔ Product(s) | Primary Tissue Location(s) |

|---|---|---|---|

| HSD17B1 | Reductive (Activation) | Estrone ↔ Estradiol uniprot.org | Ovaries, Placenta, Breast Epithelium wikipedia.org |

| HSD17B2 | Oxidative (Inactivation) | Testosterone ↔ Androstenedione; Estradiol ↔ Estrone wikipedia.org | Liver, Intestine, Endometrium, Placenta origene.com |

| HSD17B3 | Reductive (Activation) | Androstenedione ↔ Testosterone nih.gov | Testis nih.gov |

| HSD17B5 (AKR1C3) | Reductive (Activation) | Androstenedione ↔ Testosterone oncotarget.com | Adrenal Gland, Prostate, Mammary Gland wikipedia.org |

Iv. Regulation and Control Mechanisms in 17 Hydroxypregnenedione Metabolism

Transcriptional and Translational Regulation of Key Enzymes

The expression of genes encoding steroidogenic enzymes is a primary control point in the synthesis of 17-hydroxypregnenedione and its metabolites. researchgate.net This regulation is tissue-specific and responsive to various hormonal signals. nih.govscispace.com

The genes for key enzymes like CYP17A1 and HSD3B are controlled by a complex interplay of transcription factors. nih.govscispace.com Hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing Hormone (LH) in the gonads stimulate steroid production, often through cyclic AMP (cAMP) signaling pathways. nih.govebm-journal.org This signaling cascade activates transcription factors that bind to specific promoter regions of the steroidogenic enzyme genes.

For the CYP17A1 gene , which encodes the enzyme P450c17 responsible for producing this compound from pregnenolone (B344588), several transcription factors are crucial. genecards.orgmedlineplus.gov These include Steroidogenic Factor 1 (SF-1) and Liver Receptor Homolog-1 (LRH-1), which are nuclear receptors that play a pivotal role in the adrenal glands and gonads. plos.orgnih.gov In response to cAMP, the activity of these factors can be enhanced, leading to increased CYP17A1 transcription. nih.gov Other transcription factors implicated in CYP17A1 regulation include GATA family members and COUP-TF, which can act as an inhibitor. nih.gov

Similarly, the expression of the HSD3B gene family , particularly HSD3B2 in the adrenal glands and gonads, is under strict transcriptional control. nih.govplos.org HSD3B2 catalyzes the conversion of Δ5 steroids, including this compound, to Δ4 steroids. plos.org Its promoter region contains binding sites for transcription factors like GATA-4, GATA-6, SF-1, and Nur77. plos.org The coordinated action of these factors is essential for the basal and hormonally-stimulated expression of HSD3B2. plos.org For instance, studies in human adrenal NCI-H295R cells show that GATA, Nur77, and SF-1/LRH-1 work in concert to regulate the HSD3B2 promoter. plos.org

Table 1: Key Transcription Factors in this compound Metabolism

| Transcription Factor | Target Gene(s) | Primary Function/Role | Reference |

|---|---|---|---|

| SF-1 (Steroidogenic Factor 1) | CYP17A1, HSD3B2 | Activates transcription in response to hormonal signals in adrenals and gonads. | plos.orgnih.gov |

| GATA family (e.g., GATA-4, GATA-6) | CYP17A1, HSD3B2 | Works with nuclear receptors to control basal and stimulated gene expression. | nih.govplos.org |

| Nur77 | HSD3B2 | Crucial for hormonal stimulation of the HSD3B2 promoter via cAMP. | plos.org |

| COUP-TF | CYP17A1 | Acts as a transcriptional inhibitor, competing with activators like SF-1. | nih.gov |

| Pbx1 | CYP17A1 | Homeodomain protein that enhances cAMP-responsive transcription. | nih.gov |

Post-Translational Modifications Affecting Enzyme Activity

After an enzyme is synthesized, its activity can be rapidly modulated by post-translational modifications (PTMs). youtube.comyoutube.com These covalent modifications can alter an enzyme's conformation, stability, or interaction with other proteins, thereby switching its activity "on" or "off". researchgate.netoncohemakey.comyoutube.com In the context of this compound metabolism, phosphorylation is a key PTM regulating the dual activity of CYP17A1.

CYP17A1 possesses both 17α-hydroxylase activity (which produces 17-hydroxypregnenolone and 17-hydroxyprogesterone) and 17,20-lyase activity (which cleaves the C17-20 bond to produce androgens like DHEA). medlineplus.govwikipedia.org The regulation of these two distinct reactions is critical for determining the type of steroid hormone produced.

Research indicates that phosphorylation of human CYP17A1 on specific serine and threonine residues by a cAMP-dependent protein kinase (PKA) significantly enhances its 17,20-lyase activity. wikipedia.orgoup.com Dephosphorylation, conversely, nearly eliminates this lyase function without substantially affecting the 17α-hydroxylase activity. wikipedia.org This mechanism allows for a rapid shift towards androgen synthesis when required. Furthermore, studies suggest that oxidative stress can lead to phosphorylation of P450c17 by p38 MAP kinase, which also selectively augments its 17,20-lyase activity, potentially contributing to hyperandrogenism. nih.gov

Allosteric Regulation and Cofactor Interactions

The activity of steroidogenic enzymes is also governed by allosteric regulation and the availability of essential cofactors. scispace.com Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that modifies the enzyme's catalytic activity. nih.govnih.gov

A critical example of allosteric regulation in this pathway involves cytochrome b5 and its interaction with CYP17A1. While CYP17A1 requires electrons from the cofactor NADPH, transferred via the enzyme P450 oxidoreductase (POR), to function, its 17,20-lyase activity is specifically and allosterically enhanced by cytochrome b5. oup.comnih.gov Cytochrome b5 is not an obligatory electron donor for this reaction but acts as an allosteric effector, promoting a more efficient interaction between CYP17A1 and POR, thereby facilitating the lyase reaction required for androgen synthesis. oup.comnih.gov

Cofactors are non-protein chemical compounds required for an enzyme's activity. The synthesis of steroid hormones is heavily dependent on such molecules. numberanalytics.com The key enzymes involved in the metabolism of this compound, which are primarily cytochrome P450 enzymes and hydroxysteroid dehydrogenases (HSDs), rely on specific cofactors. numberanalytics.comnih.gov

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form) is the primary electron donor for all cytochrome P450 enzymes, including CYP17A1. oup.comgfmer.ch Its availability is crucial for the catalytic cycle of these enzymes.

NAD+/NADH (Nicotinamide adenine dinucleotide) is the primary cofactor for HSD enzymes like HSD3B. nih.gov HSDs catalyze oxidation and reduction reactions, interconverting hydroxysteroids and ketosteroids, and the ratio of NAD+ to NADH can influence the direction of the reaction. nih.gov

The presence of TPN (the older term for NADP+) and glucose-6-phosphate (to generate NADPH) has been shown to favor the conversion of pregnenolone towards androstenedione (B190577). oup.com In contrast, the addition of DPN (the older term for NAD+) favored the formation of progesterone (B1679170) and cortisol. oup.com

Table 2: Key Cofactors and Allosteric Regulators

| Molecule | Type | Associated Enzyme(s) | Function | Reference |

|---|---|---|---|---|

| NADPH | Cofactor (Electron Donor) | CYP17A1 | Provides reducing equivalents for hydroxylation and lyase reactions. | oup.comgfmer.ch |

| NAD+/NADH | Cofactor | HSD3B | Facilitates the oxidation/reduction reactions for interconversion of steroids. | nih.gov |

| Cytochrome b5 | Allosteric Regulator | CYP17A1 | Enhances the 17,20-lyase activity by promoting CYP17A1-POR interaction. | oup.comnih.gov |

| P450 Oxidoreductase (POR) | Cofactor (Redox Partner) | CYP17A1 | Transfers electrons from NADPH to the P450 enzyme. | oup.com |

Influence of Endogenous Factors on Metabolic Flux

Hormonal Control : The primary drivers of steroidogenesis are trophic hormones from the pituitary gland. numberanalytics.comoup.com ACTH stimulates the adrenal cortex, while LH and Follicle-Stimulating Hormone (FSH) act on the gonads. nih.govnumberanalytics.com These hormones initiate signaling cascades (predominantly cAMP/PKA) that lead to both acute effects, like increased cholesterol transport, and chronic effects, such as the increased transcription of genes for enzymes like CYP17A1 and HSD3B. ebm-journal.orgoup.com

Growth Factors and Cytokines : Locally produced growth factors and cytokines can also modulate steroidogenesis. ebm-journal.org For example, insulin (B600854) and insulin-like growth factor (IGF-I) can influence the expression of steroidogenic enzymes. scispace.compnas.org Cytokines, which are signaling molecules of the immune system, can also impact steroid production, creating a link between the endocrine and immune systems. ebm-journal.orgnih.gov

Substrate Availability : The rate of enzymatic reactions is fundamentally dependent on the concentration of the substrate. The first committed step in all steroidogenesis is the conversion of cholesterol to pregnenolone. ebm-journal.org The transport of cholesterol into the mitochondria, a process regulated by the Steroidogenic Acute Regulatory (StAR) protein, is often the rate-limiting step for the entire pathway. researchgate.netoup.com Subsequently, the availability of pregnenolone and 17-hydroxypregnenolone for enzymes like HSD3B and CYP17A1 directly influences the metabolic flux and the profile of steroids produced. oup.com

Experimental Models for Studying Regulatory Mechanisms

Our understanding of the complex regulation of this compound metabolism has been built upon research using various experimental models. nih.gov These models, ranging from cell lines to whole organisms, allow scientists to dissect the molecular mechanisms of steroidogenesis.

Steroidogenic Cell Lines : Immortalized cell lines that retain steroidogenic capabilities are invaluable tools. The human adrenal NCI-H295R cell line is widely used because it expresses most of the key enzymes required for adrenal steroidogenesis and can be used to study the regulation of genes like HSD3B2. plos.org The MA-10 mouse Leydig tumor cell line is a common model for studying testicular steroidogenesis and the regulation of StAR protein and enzyme activity by LH/cAMP signaling. mdpi.combioscientifica.com Placental cell lines, such as JEG-3, are used to investigate the regulation of enzymes like HSD3B1. researchgate.net

Animal Models : In vivo studies using animal models, such as rats and mice, are essential for understanding steroidogenesis in a physiological context. pnas.org These models allow for the study of the hypothalamic-pituitary-adrenal/gonadal axes and the systemic effects of hormonal regulation. pnas.org Genetically modified mouse models, such as those with specific genes (e.g., Tspo, Por) knocked out, have provided crucial insights into the function of individual proteins in the steroidogenic pathway. oup.comnih.gov Experiments involving hormone injections (e.g., ACTH) in rats help characterize the dynamic response of the entire steroidogenic network. pnas.org

Table 3: Common Experimental Models in Steroidogenesis Research

| Model | Type | Common Application | Reference |

|---|---|---|---|

| NCI-H295R | Human Adrenocortical Carcinoma Cell Line | Studying adrenal steroidogenesis and regulation of HSD3B2 and CYP17A1. | plos.org |

| MA-10 | Mouse Leydig Tumor Cell Line | Investigating testicular steroidogenesis, StAR protein regulation, and LH signaling. | mdpi.combioscientifica.com |

| JEG-3 | Human Choriocarcinoma Cell Line | Studying placental steroidogenesis, particularly HSD3B1 regulation. | plos.orgresearchgate.net |

| Rat Models | In Vivo Animal Model | Analyzing the dynamic response of the HPA axis to stimuli like ACTH. | pnas.org |

| Genetically Modified Mice | In Vivo Animal Model | Determining the specific function of individual genes (e.g., CYP17A1, POR) via knockout or transgenic approaches. | oup.comnih.gov |

V. Advanced Analytical Methodologies in 17 Hydroxypregnenedione Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry has become a primary tool for the quantification of steroid hormones due to its high specificity, sensitivity, and capacity for multiplexed analysis. nih.govnih.govnih.gov This technique allows for the simultaneous measurement of multiple steroids from a single, small volume sample, which is a significant advantage over traditional immunoassay methods that are prone to cross-reactivity. mdpi.comjcrpe.org

Developing a robust LC-MS/MS method for a specific steroid like 17-hydroxypregnenedione involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. While specific validated methods for this compound are not extensively published, the principles can be drawn from methods developed for the structurally similar and clinically significant steroid, 17-hydroxyprogesterone (17-OHP).

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix (e.g., serum, plasma). Common techniques include liquid-liquid extraction (LLE) with solvents like diethyl ether or methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) using C18 cartridges. endocrine-abstracts.orgku.dk SPE is often preferred for its efficiency in cleanup and the potential for automation in a 96-well plate format, which increases throughput. endocrine-abstracts.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the target analyte from other endogenous compounds prior to detection. Reversed-phase columns, such as C18 or phenyl-hexyl columns, are frequently employed. nih.gov Gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is used to achieve optimal separation of the various steroids in the sample. nih.govmdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry, often with a triple quadrupole mass spectrometer, provides high selectivity and sensitivity. Steroids are typically ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov APCI can be less susceptible to matrix effects for certain steroids compared to ESI. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures that only the compound of interest is measured.

Table 1: Example LC-MS/MS Parameters for Steroid Analysis (based on 17-OHP methods)

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction with MTBE or SPE with C18 cartridges. | endocrine-abstracts.orgku.dk |

| HPLC Column | Reversed-phase C18 or PFP column. | nih.govnih.gov |

| Mobile Phase | Gradient elution with water/methanol or water/acetonitrile containing additives like formic acid or ammonium acetate. | nih.govmdpi.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM). |

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., phospholipids (B1166683), salts) interfere with the ionization of the target analyte. nih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govoup.com The effect is analyte-specific and can cause significant errors in accuracy and precision. nih.gov

Strategies to mitigate matrix effects are crucial during method development. These include:

Efficient Sample Cleanup: Thorough sample preparation using techniques like LLE or SPE is essential to remove interfering substances like phospholipids. nih.gov

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components can reduce interference at the ion source.

Choice of Ionization Technique: As mentioned, APCI can be less prone to matrix effects than ESI for some compounds. nih.gov

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard co-elutes with the analyte and experiences similar signal suppression or enhancement.

To ensure accurate quantification, an internal standard (IS) is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated (e.g., ²H or D) or carbon-13 (¹³C) labeled compound. nih.gov For instance, in 17-OHP analysis, ¹³C₃-17OHP and d₈-17OHP are common choices. researchgate.net These SIL-IS have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during extraction, chromatography, and ionization, thus effectively correcting for both sample loss during preparation and matrix effects. nih.gov

Calibration curves are generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the calibrators. A linear regression, often with a weighting factor (e.g., 1/x), is applied to determine the concentration of the analyte in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry is a powerful and established technique for steroid profiling, often considered a "gold standard" method due to its high chromatographic resolution. mdpi.comtohoku.ac.jp However, its application to steroids like this compound is more complex than LC-MS/MS because steroids are not intrinsically volatile. nih.govtheses.cz

To be analyzed by GC-MS, steroids must undergo a chemical derivatization process to increase their volatility and thermal stability. nih.govtheses.czmdpi.com This typically involves a two-step process:

Protection of Ketone Groups: The keto functional groups are converted into more stable derivatives, commonly methyloximes (MEOX) or silyl (B83357) enol ethers. nih.govtheses.cz

Protection of Hydroxyl Groups: The hydroxyl groups are converted to silyl ethers, most commonly trimethylsilyl (B98337) (TMS) ethers. nih.govtheses.cz

This dual derivatization renders the steroid molecule less polar and more volatile, allowing it to pass through the GC column without degradation. nih.gov Following separation on the GC column, the derivatized analyte is ionized (typically by electron ionization) and detected by the mass spectrometer. While GC-MS provides excellent separation, the extensive sample preparation, including hydrolysis of conjugates and derivatization, makes it more time-consuming and less suited for high-throughput clinical applications compared to LC-MS/MS. nih.govmdpi.com

In Vitro and In Vivo Sampling Techniques for Research Analysis

The selection and handling of biological samples are critical for obtaining reliable data in steroid research.

In Vitro Sampling: In vitro models are essential for studying the mechanisms of steroidogenesis and the effects of external compounds. The human H295R adrenocortical carcinoma cell line is a widely used and OECD-validated model because it expresses most of the key enzymes required for steroid synthesis. acs.orgnih.govjst.go.jp For analysis, these cells are cultured and may be exposed to test compounds (e.g., potential endocrine disruptors). nih.govbohrium.com After a set incubation period (e.g., 48 hours), the cell culture medium is collected. mdpi.com This medium, which contains the secreted steroids, can then be extracted and analyzed by LC-MS/MS or GC-MS to create a steroid profile. ku.dknih.gov

In Vivo Sampling: In vivo analysis provides a snapshot of the steroid profile within a living organism. Common samples include:

Blood (Serum/Plasma): Blood is a primary matrix for steroid hormone measurement. It is collected via venipuncture into appropriate tubes (e.g., serum separator tubes or EDTA-containing tubes for plasma). nih.gov The sample is then centrifuged to separate the serum or plasma, which can be stored frozen before extraction and analysis by LC-MS/MS or GC-MS. nih.govnih.gov Adrenal vein sampling (AVS) is a more specialized procedure used to collect blood directly from the veins draining the adrenal glands, providing a more direct measure of adrenal steroid output. frontiersin.org

Urine: A 24-hour urine collection is often used for steroid metabolite profiling as it provides an integrated picture of steroid production over a full day. endocrine-abstracts.orggloshospitals.nhs.uk Random urine samples can also be used, particularly in neonates. gloshospitals.nhs.uk For analysis, urinary steroids, which are often present as sulfate (B86663) and glucuronide conjugates, typically require an enzymatic hydrolysis step before extraction and derivatization for GC-MS analysis. nih.govnih.gov

Tissue: Adrenal tissue, obtained from biopsies or surgical resections, allows for the direct measurement of intratumoral steroid concentrations. nih.govoup.com The tissue is typically flash-frozen in liquid nitrogen and ground into a powder. oup.com Steroids are then extracted from the tissue homogenate for analysis, providing valuable information on steroid production at the source. nih.govresearchgate.net

Advanced Techniques for Metabolomic Profiling

While targeted analysis quantifies a predefined list of specific analytes, advanced metabolomic techniques aim to capture a much broader snapshot of the metabolism. snf.ch Steroidomics, a sub-field of metabolomics, uses these approaches to simultaneously measure a large number of steroids, providing a comprehensive profile of the entire steroidogenic pathway. endocrine-abstracts.orgtohoku.ac.jp

Untargeted metabolomics, typically performed using high-resolution mass spectrometry (like UPLC-ToF-MS), involves acquiring data on all detectable ions within a sample. acs.orgmdpi.combiorxiv.org By comparing the metabolic fingerprints of different sample groups (e.g., healthy vs. disease state), researchers can identify novel biomarkers and discover unexpected alterations in metabolic pathways. acs.orgendocrine-abstracts.org For instance, an untargeted approach applied to H295R cells can reveal previously unknown effects of a chemical on steroidogenesis. acs.org This global profiling approach offers a powerful discovery tool, moving beyond the measurement of a few hormones to provide a holistic view of the steroidome and its response to physiological or pathological stimuli. endocrine-abstracts.orgsnf.ch

Vi. Theoretical and Computational Studies of 17 Hydroxypregnenedione

Molecular Modeling of 17-Hydroxypregnenedione and Enzyme Interactions

Molecular modeling serves as a virtual microscope, allowing for the detailed examination of how this compound interacts with the enzymes responsible for its transformation. These models are crucial for understanding the specificity and efficiency of steroidogenic pathways.

At the heart of this compound's metabolism is its interaction with cytochrome P450c17 (CYP17A1), a bifunctional enzyme that catalyzes both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.govnih.gov Docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, have been instrumental in elucidating the binding of steroid substrates to CYP17A1. nih.govnih.gov

Computer-graphic models of human P450c17 have been constructed to visualize the active site topology. nih.gov These models reveal a hydrophobic active site that can accommodate both Δ4 and Δ5 steroids, including this compound. nih.gov Molecular dynamics simulations, which show how the atoms in a system move over time, have been performed with substrates like pregnenolone (B344588) and progesterone (B1679170) docked into the substrate-binding pocket of P450c17. nih.gov These simulations demonstrate that the precise positioning of the steroid within the active site is a key determinant of the reaction's outcome. The regioselectivity of hydroxylation is influenced by the proximity of specific hydrogen atoms on the steroid to the enzyme's iron-oxo complex and the stability of the carbon radicals formed after hydrogen abstraction. nih.gov

Although direct docking studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles derived from studies with its precursor (pregnenolone) and the product of its subsequent conversion (dehydroepiandrosterone) are highly applicable. The orientation of this compound within the active site of CYP17A1 is critical for the subsequent 17,20-lyase reaction. It is proposed that the allosteric binding of cytochrome b5 can facilitate a conformational change that selectively enhances this lyase activity. nih.gov

Table 1: Key Enzymes in this compound Metabolism and Insights from Modeling

| Enzyme | Function | Insights from Molecular Modeling |

| Cytochrome P450c17 (CYP17A1) | Catalyzes the conversion of this compound to dehydroepiandrosterone (B1670201) (DHEA) via its 17,20-lyase activity. nih.gov | Docking studies show a hydrophobic active site that accommodates steroid substrates. The orientation of the substrate determines catalytic selectivity (hydroxylase vs. lyase activity). nih.gov |

| 3β-hydroxysteroid dehydrogenase (HSD3B) | Converts this compound to 17-hydroxyprogesterone. | While not the primary focus of the provided modeling studies, its role is crucial in the overall steroidogenic pathway. |

The conformation of this compound, which refers to the spatial arrangement of its atoms, and the steric hindrance it encounters within the enzyme's active site are crucial for its reactivity. The structure of CYP17A1's active site imposes significant constraints on how the steroid can bind.

Molecular modeling has shown that for the 17,20-lyase reaction to occur, the C17-C20 bond of this compound must be precisely oriented relative to the enzyme's catalytic machinery. The presence of the 17α-hydroxyl group is a prerequisite for this cleavage. The differential positioning of 17α-hydroxypregnenolone within the active site is thought to be a mechanism by which cytochrome b5 can selectively enhance the lyase reaction. nih.gov This suggests that subtle conformational adjustments of the enzyme-substrate complex can have profound effects on the catalytic outcome. The models can also explain the effects of various mutations in the P450c17 enzyme, where changes in the active site's shape and charge distribution can alter substrate binding and catalytic efficiency. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations delve into the electronic structure of molecules to understand the intricate details of chemical reactions. nih.govscilit.comnih.gov These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how enzymes catalyze reactions. scilit.com

While specific quantum chemical studies focused solely on this compound are not extensively available, the mechanism of the 17,20-lyase reaction catalyzed by P450 17A1 has been a subject of investigation. nih.govnih.gov The central debate has revolved around whether the reaction proceeds via a ferric peroxide (FeO2-) intermediate or a perferryl (FeO3+) species. nih.gov

Recent studies have reinvestigated the 17α,20-lyase reactions of both 17α-hydroxyprogesterone and 17α-hydroxypregnenolone. nih.gov These experiments found that one oxygen atom from O2 is incorporated into the acetic acid by-product, which is consistent with a ferric peroxide mechanism. nih.gov However, the reaction can also be supported by oxygen surrogates that generate a FeO3+ species, suggesting a more complex picture. nih.gov Proposed mechanisms that can accommodate these findings involve the intermediacy of an acetyl radical or a steroid 17,20-dioxetane. nih.gov Quantum mechanical models suggest that enzymes can create a molecular environment that enhances the wave-like behavior of protons or electrons, potentially increasing the probability of quantum tunneling, which would allow reactions to proceed faster than classical mechanics would predict. youtube.com

Systems Biology Approaches to Steroidogenic Networks

Systems biology aims to understand the behavior of complex biological systems by studying the interactions between their components. nih.gov Steroidogenesis, with its intricate network of enzymes, substrates, and products, is an ideal system for such an approach. nih.govscilit.comnih.gov

Kinetic modeling uses mathematical equations to describe the rates of enzymatic reactions and the flow of metabolites through a pathway. researchgate.netnih.gov By integrating experimental data on enzyme kinetics, these models can simulate the dynamic behavior of the steroidogenic network under various conditions. nih.gov

A mathematical model of the adrenal steroidogenic regulatory network has been developed to account for regulatory processes occurring at different timescales. nih.gov Such models can incorporate the concentrations of steroid intermediates, including this compound, and the kinetic parameters (like Km and Vmax) of the enzymes that metabolize them. wikipedia.org These models are invaluable for predicting how the system will respond to perturbations, such as changes in the expression levels of a particular enzyme or the introduction of an inhibitor. nih.govresearchgate.net While the provided search results highlight the development of kinetic models for other pathways like serine biosynthesis, the principles are directly applicable to steroidogenesis. nih.gov

Table 2: Components of a Kinetic Model for Steroidogenesis

| Component | Description | Relevance to this compound |

| State Variables | Concentrations of metabolites (e.g., steroids) and enzymes. | The concentration of this compound is a key variable. |

| Parameters | Kinetic constants (e.g., Km, Vmax), reaction rate constants. | The kinetic parameters of CYP17A1 and HSD3B acting on this compound are essential inputs. |

| Mathematical Equations | Differential equations describing the rate of change of each state variable. | The rate of synthesis and degradation of this compound is described by these equations. |

Metabolic flux analysis is a powerful tool for quantifying the flow of metabolites through a metabolic network at steady state. youtube.com In the context of steroidogenesis, it can be used to determine the relative activities of different branches of the pathway. For instance, flux analysis could quantify the proportion of this compound that is converted to 17-hydroxyprogesterone versus the proportion that proceeds down the androgen synthesis pathway to form dehydroepiandrosterone. This provides a quantitative measure of the metabolic fate of this crucial intermediate under different physiological conditions. The Kyoto Encyclopedia of Genes and Genomes (KEGG) database provides a valuable resource for visualizing these complex metabolic pathways. youtube.com

Vii. Research Applications and Experimental Models Utilizing 17 Hydroxypregnenedione

Use in In Vitro Steroidogenesis Models

In vitro models are indispensable tools for studying the complex, multi-enzyme pathways of steroidogenesis in a controlled environment. 17-Hydroxypregnenedione is frequently employed in these systems as a substrate to probe the activity of specific enzymes and to screen for compounds that may modulate steroid production.

The human adrenal cortical carcinoma cell line, NCI-H295R, is a cornerstone of in vitro steroidogenesis research. nih.govoecd.org These cells are unique in that they express all the key enzymes necessary for the synthesis of corticosteroids and sex steroids, mirroring the capabilities of undifferentiated human fetal adrenal cells. nih.gov The H295R cell line provides a robust and physiologically relevant model to study the effects of various compounds on steroidogenic enzymes. nih.govmdpi.com In this context, this compound can be introduced into the cell culture medium to specifically assess the activity of downstream enzymes, such as 17,20-lyase, which converts it to dehydroepiandrosterone (B1670201) (DHEA). mdpi.com By measuring the changes in the levels of this compound and its metabolites, researchers can determine the impact of test chemicals on specific enzymatic steps. researchgate.net The versatility of the H295R assay allows for the quantification of multiple steroid hormones, providing a comprehensive profile of steroidogenesis. nih.gov

| Endocrine Disruptor Screening | Identifying compounds that interfere with hormone production. | 17ß-estradiol, Testosterone (B1683101) | oecd.orgoecd.org |

Organotypic slice cultures offer a three-dimensional tissue model that preserves the native cellular architecture and interactions, bridging the gap between single-cell cultures and whole-organism studies. ijbs.comd-nb.info While direct studies utilizing this compound in organotypic slice cultures for steroidogenesis are not extensively documented, this model holds significant potential. For instance, adrenal or gonadal tissue slices could be cultured and treated with this compound to study the spatial and temporal regulation of steroidogenesis within an intact tissue microenvironment. plos.orgnih.gov This approach would allow for the investigation of how different cell types within the tissue, such as the various zones of the adrenal cortex, interact to regulate the metabolism of this compound. nih.gov This technique has been successfully used to model neurodegenerative diseases and cancer, demonstrating its adaptability for studying complex biological processes. ijbs.comnih.gov

Application in Biochemical Assays for Enzyme Characterization

Biochemical assays are fundamental for characterizing the kinetic properties and inhibition profiles of isolated steroidogenic enzymes. In the context of this compound, these assays are crucial for understanding the function of CYP17A1, the enzyme responsible for both its production via 17α-hydroxylase activity and its subsequent conversion to DHEA via 17,20-lyase activity. mdpi.commedlineplus.gov

To study the 17,20-lyase activity of CYP17A1, radiolabeled [³H]17-hydroxypregnenolone is often used as a substrate. mdpi.com The enzyme is incubated with the labeled substrate, and the reaction products are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled DHEA produced provides a direct measure of the enzyme's lyase activity. mdpi.com These assays are critical for screening potential inhibitors of CYP17A1, which are of significant interest in the treatment of prostate cancer. Furthermore, enzyme-linked immunosorbent assays (ELISAs) are available for the quantification of CYP17A1 protein levels in various biological samples, including cell culture supernatants and tissue homogenates, which complements activity assays. assaygenie.com

Table 2: Biochemical Assays for CYP17A1 Activity

| Assay Type | Principle | Substrate Example | Detection Method | Reference |

|---|---|---|---|---|

| Radiometric Assay | Measures the conversion of a radiolabeled substrate to product. | [³H]17-hydroxypregnenolone | Scintillation counting after chromatographic separation. | mdpi.com |

| Chromatographic Assay | Separates and quantifies substrates and products. | This compound | Mass Spectrometry (LC-MS) | researchgate.net |

| ELISA | Quantifies the amount of enzyme protein. | N/A | Colorimetric or fluorometric signal. | assaygenie.com |

Research on Receptor Interactions and Signaling Pathways

Recent research has expanded the known biological roles of this compound beyond its function as a steroid intermediate, revealing its activity as a signaling molecule that interacts with specific cell surface receptors.

A significant breakthrough has been the identification of 17α-hydroxypregnenolone as an agonist for the adhesion G protein-coupled receptor 56 (GPR56), also known as ADGRG1. nih.govbit.edu.cn It is important to note that in much of the scientific literature, "this compound" is used synonymously with "17α-hydroxypregnenolone". wikipedia.orgnih.govsigmaaldrich.com GPR56 is involved in a variety of physiological processes, and its activation by 17α-hydroxypregnenolone initiates intracellular signaling cascades. nih.govbham.ac.uk Studies have shown that this interaction is specific, and disease-associated mutations in GPR56 can render the receptor unresponsive to activation by its steroid agonist. nih.govbit.edu.cn This discovery has opened up new avenues for understanding how steroid hormones can exert rapid, non-genomic effects through membrane-bound receptors.

One of the most profound biological effects linked to the 17α-hydroxypregnenolone-GPR56 signaling axis is the protection against ferroptosis. nih.govbit.edu.cn Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov Research has demonstrated that activation of GPR56 by 17α-hydroxypregnenolone can protect cells, particularly in the liver, from ferroptotic injury induced by toxins or ischemia-reperfusion. nih.gov The proposed mechanism involves GPR56 promoting the endocytosis and subsequent lysosomal degradation of CD36, a scavenger receptor that facilitates the uptake of fatty acids. nih.gov This leads to a decrease in the cellular abundance of phospholipids (B1166683) containing polyunsaturated fatty acids, which are the primary substrates for lipid peroxidation, thus conferring resistance to ferroptosis. nih.govbit.edu.cn These findings highlight a novel anti-ferroptotic pathway and suggest that targeting the 17α-hydroxypregnenolone-GPR56 axis could be a therapeutic strategy for conditions associated with ferroptosis-mediated tissue damage. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 17α-hydroxypregnenolone |

| Dehydroepiandrosterone (DHEA) |

| Progesterone (B1679170) |

| Estradiol (B170435) |

| Testosterone |

| Cortisol |

| Aldosterone |

| Abiraterone |

| Metyrapone |

Development of Research Tools and Probes

The investigation of this compound's role in biological systems is contingent upon the availability of sensitive and specific research tools. The development of such tools, including immunoassays and potentially radiolabeled probes, follows established biochemical principles.

Immunoassays:

Enzyme-linked immunosorbent assays (ELISAs) represent a powerful tool for the quantification of steroids like this compound in biological samples. The development of an ELISA for this compound would involve several key steps, analogous to those used for the closely related steroid, 17α-hydroxyprogesterone. nih.govnih.govnih.gov

Immunogen Preparation: this compound, being a small molecule (a hapten), is not immunogenic on its own. To elicit an immune response, it must be conjugated to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govthermofisher.com This is typically achieved by creating a derivative of the steroid, for instance, by introducing a carboxymethyloxime group, which can then be covalently linked to the protein. nih.gov

Antibody Production: The steroid-protein conjugate is then used to immunize an animal, commonly a mouse or rabbit, to generate antibodies. nih.govnih.gov For highly specific assays, monoclonal antibodies are preferred. These are produced by hybridoma technology, which involves fusing antibody-producing spleen cells from the immunized animal with myeloma cells. nih.gov The resulting hybridoma cells can be screened to select for clones that produce antibodies with high affinity and specificity for this compound. nih.gov

Assay Development: A common format for steroid quantification is the competitive ELISA. nih.govdiasource-diagnostics.com In this setup, microtiter plates are coated with antibodies specific to this compound. The sample containing an unknown amount of this compound is added to the wells along with a known amount of enzyme-labeled this compound (the tracer). The free and labeled steroid compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of this compound in the sample. nih.govtechnologynetworks.com

The specificity of the assay is a critical parameter, and cross-reactivity with other structurally similar steroids must be carefully evaluated to ensure accurate measurements. nih.govmdpi.com

Radiolabeled Probes:

Comparative Steroidogenesis Studies in Animal Models

The study of steroidogenesis in diverse animal models reveals both conserved and species-specific pathways, providing a broader understanding of endocrine physiology. This compound serves as a key intermediate in many of these models, though its metabolic fate can vary significantly.

Fish:

In teleost fish, the steroidogenic pathways show notable differences from mammals. A key feature is the presence of two distinct cytochrome P450 family 17 subfamily A (CYP17A) enzymes, Cyp17a1 and Cyp17a2, which arose from a gene duplication event.

Cyp17a1 exhibits both 17α-hydroxylase and 17,20-lyase activities, and is crucial for the production of androgens.

Cyp17a2 , on the other hand, primarily possesses 17α-hydroxylase activity and is essential for cortisol synthesis in the interrenal gland (the fish equivalent of the adrenal gland).

In zebrafish (Danio rerio), deficiency of cyp17a2 leads to a significant decrease in cortisol levels. This highlights the specialized roles of these two enzymes in directing pregnenolone (B344588) and progesterone towards either androgen or corticosteroid synthesis, with this compound and 17α-hydroxyprogesterone being the key branch-point intermediates.

Amphibians:

In anuran amphibians, such as the toad Rhinella arenarum, the interrenal gland, which is associated with the kidneys, is the site of steroidogenesis. conicet.gov.ar This gland is composed of steroidogenic and chromaffin cells. conicet.gov.ar The steroidogenic cells are responsible for synthesizing glucocorticoids and mineralocorticoids. conicet.gov.ar The presence of enzymes like 3β-hydroxysteroid dehydrogenase indicates the capacity for the conversion of Δ⁵ steroids like pregnenolone and this compound to their Δ⁴ counterparts.

Birds:

In avian species, such as the zebra finch (Taeniopygia guttata), there is evidence for de novo steroidogenesis within the brain. nih.gov The expression of key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (CYP11A1) and 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase, has been demonstrated in the brain, suggesting that neurosteroids may play a significant role in modulating brain function. nih.gov This implies that this compound could be synthesized and metabolized within the avian brain, contributing to local steroid signaling independently of gonadal production.

Mammals:

In mammals, the role of this compound is well-established as a central intermediate in both adrenal and gonadal steroidogenesis. The enzyme CYP17A1 is responsible for both the 17α-hydroxylation of pregnenolone to form this compound and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA). researchgate.netnih.gov

Studies in rhesus monkey (Macaca mulatta) fetal adrenal glands have characterized the activities of C17-20 lyase and 21-hydroxylase, which act on the Δ⁴ pathway intermediate 17α-hydroxyprogesterone. nih.gov The relative activities of these enzymes are crucial in determining the flux of steroid precursors towards either androgen or corticosteroid synthesis. Evidence for an isomerase capable of converting this compound to 17α-hydroxyprogesterone has also been found in beef adrenal cortex, highlighting the importance of the Δ⁵ pathway in this species. nih.gov

The table below summarizes some key aspects of the enzymes and pathways involving this compound and its derivatives in different animal models.

| Animal Model | Key Enzyme(s) | Primary Steroidogenic Tissues | Notable Features |

| Teleost Fish | Cyp17a1, Cyp17a2 | Gonads, Interrenal Gland | Two distinct Cyp17a enzymes with specialized functions in androgen and cortisol synthesis, respectively. |

| Amphibians | 3β-HSD, CYP17A1 | Interrenal Gland | Interrenal gland produces glucocorticoids and mineralocorticoids. conicet.gov.ar |

| Birds | CYP11A1, 3β-HSD, CYP17A1 | Gonads, Brain | Evidence for de novo neurosteroidogenesis, including the likely synthesis of this compound in the brain. nih.gov |

| Mammals | CYP17A1, 3β-HSD | Adrenal Gland, Gonads | A single CYP17A1 enzyme possesses both 17α-hydroxylase and 17,20-lyase activities. researchgate.netnih.gov |

Viii. Future Research Directions and Unexplored Areas

Identification of Novel Metabolic Pathways for 17-Hydroxypregnenedione

The classical metabolic fate of this compound involves its conversion to other steroid hormones through the action of well-characterized enzymes. ontosight.ai However, the potential for alternative or "underground" metabolic pathways exists. These non-canonical pathways, potentially driven by promiscuous enzyme activities, could lead to the formation of novel, biologically active steroids. biorxiv.org The evolution of such pathways can be initiated when a mutation or environmental change increases the metabolic flux towards a previously minor product. biorxiv.org

Future research should focus on:

Exploring Promiscuous Enzyme Activities: Investigating the capacity of various steroidogenic and non-steroidogenic enzymes to metabolize this compound into unconventional products.

Metabolomic Profiling in Diverse Tissues: Employing advanced analytical techniques to screen for previously unidentified metabolites of this compound in various biological samples.

Reconstructing Evolutionary Pathways: Utilizing computational and experimental approaches to understand how novel metabolic routes for steroids may have emerged over evolutionary time. mdpi.com

Elucidation of Regulatory Networks Beyond Canonical Steroidogenesis

The production of this compound is tightly regulated within the context of steroid hormone biosynthesis, primarily controlled by the expression and activity of steroidogenic enzymes. nih.gov However, the broader regulatory networks influencing its synthesis and downstream signaling are likely more complex.

Key areas for future investigation include:

Non-canonical Signaling: Exploring whether this compound or its novel metabolites can directly interact with nuclear receptors or other signaling molecules, thereby exerting biological effects independent of their conversion to classical steroid hormones.

Inter-organ Crosstalk: Investigating how metabolic states in other organs and tissues may influence the production and metabolism of this compound in steroidogenic glands.

Epigenetic Regulation: Examining the role of epigenetic modifications in modulating the expression of genes involved in this compound metabolism in response to environmental cues.

Advanced Structural Biology of this compound-Interacting Proteins

A detailed understanding of the interactions between this compound and the enzymes that metabolize it is crucial for a complete picture of its biological role. While the structures of some steroidogenic enzymes have been determined, there is a need for more in-depth structural information.

Future research directions should include:

High-Resolution Structures: Obtaining high-resolution crystal or cryo-electron microscopy structures of this compound in complex with key enzymes, such as 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase.

Computational Modeling: Utilizing molecular dynamics simulations and other computational methods to model the dynamic interactions between this compound and its binding partners, providing insights into substrate specificity and catalytic mechanisms.

Structure-Function Studies: Combining structural data with site-directed mutagenesis to elucidate the specific amino acid residues critical for binding and catalysis.

Development of Innovative Analytical Platforms for Comprehensive Profiling

The accurate and sensitive measurement of this compound and its metabolites is essential for research and potential clinical applications. While immunoassays are available, mass spectrometry-based methods offer greater specificity and the ability to measure multiple steroids simultaneously. mdpi.comaustinpublishinggroup.comtohoku.ac.jp

Future advancements in analytical platforms should focus on:

Enhanced Sensitivity and Throughput: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods with even lower detection limits and faster analysis times. mdpi.comcreative-proteomics.com

Steroid-centric Metabolomics: Creating comprehensive analytical platforms capable of profiling the entire steroidome, including novel and unexpected metabolites of this compound. tohoku.ac.jp

Miniaturization and Automation: Advancing techniques like in-tube solid-phase microextraction (IT-SPME) to enable automated and high-throughput analysis from small sample volumes. researchgate.net

| Analytical Technique | Advantages for this compound Profiling |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity, ability to multiplex, and good sensitivity for a wide range of steroids. mdpi.comaustinpublishinggroup.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic separation, providing high resolution for complex steroid mixtures. tohoku.ac.jp |

| In-tube Solid-Phase Microextraction (IT-SPME)-LC-MS/MS | Automation, high-throughput, and requires small sample volumes. researchgate.net |

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound, it is necessary to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach can reveal complex interrelationships that are not apparent from single-data-type analyses. plos.org

Future research should aim to:

Combine Steroid Profiling with Other Omics: Integrate comprehensive steroid metabolome data with genomic and transcriptomic data from the same samples to identify genetic variations and gene expression patterns that influence this compound levels and metabolism.

Develop Predictive Models: Utilize machine learning algorithms to build predictive models that can identify biomarkers and understand the complex interactions between different biological layers. plos.orgarxiv.org

Network Analysis: Construct and analyze biological networks to visualize and understand the intricate connections between this compound metabolism and other cellular processes.

Exploration of this compound in Non-Canonical Biological Contexts

While the primary role of this compound is within the adrenal glands and gonads, its potential functions in other tissues and biological systems are largely unexplored. ontosight.ai

Areas ripe for investigation include:

Neurosteroid Activity: Investigating whether this compound or its metabolites are produced in the brain and have neuromodulatory effects.

Immune System Modulation: Exploring the potential influence of this compound on immune cell function and inflammatory responses.

Gut Microbiome Interactions: Examining the possibility that the gut microbiome can metabolize this compound and how this may impact host physiology.

常见问题

Q. How can researchers ensure their findings on this compound are reproducible across laboratories?

- Answer: Provide detailed protocols for enzyme sources (e.g., adrenal tissue procurement, cell line authentication), reagent lot numbers, and instrument calibration records. Publish step-by-step video protocols on platforms like JoVE. Participate in inter-laboratory ring trials to validate key assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations